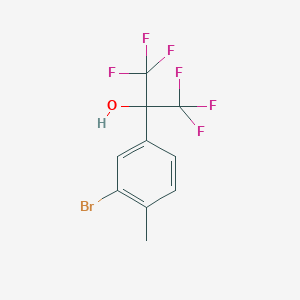

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated secondary alcohol characterized by a hexafluoroisopropanol (HFIP) backbone substituted with a 3-bromo-4-methylphenyl group. This compound combines the strong hydrogen-bond-donating ability of HFIP derivatives with the steric and electronic effects of the bromo and methyl substituents on the aromatic ring. Such structural features make it a candidate for specialized applications in organic synthesis, polymer chemistry, and pharmaceutical research, where fluorinated solvents or reagents are critical .

Properties

Molecular Formula |

C10H7BrF6O |

|---|---|

Molecular Weight |

337.06 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C10H7BrF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |

InChI Key |

QQARSIPUNOXZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of the Aryl Organometallic Intermediate

- Starting Material: 3-Bromo-4-methylbromobenzene or 3-bromo-4-methylphenyl halide

- Method: Formation of the corresponding arylmagnesium bromide (Grignard reagent) or aryllithium species.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Bromo-4-methylbromobenzene, Mg turnings, dry ether or THF | Under inert atmosphere (argon or nitrogen), magnesium is activated and reacted with the aryl bromide to form the Grignard reagent. |

| 2 | Cooling to 0 °C to room temperature | Ensures controlled formation of the organometallic species without side reactions. |

Nucleophilic Addition to Hexafluoroacetone

- Electrophile: Hexafluoroacetone (1,1,1,3,3,3-hexafluoro-2-propanone)

- Reaction: The arylmagnesium bromide attacks the carbonyl carbon of hexafluoroacetone, forming the tertiary alkoxide intermediate.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 3 | Hexafluoroacetone, anhydrous conditions | Added dropwise to the arylmagnesium bromide solution at low temperature (0 °C to room temperature) to avoid side reactions. |

| 4 | Stirring for several hours | Ensures complete conversion to the alkoxide intermediate. |

Work-Up and Hydrolysis

- Quenching: The reaction mixture is quenched with a proton source (e.g., saturated ammonium chloride or water) to protonate the alkoxide and yield the target hexafluoro-2-propanol derivative.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 5 | Saturated aqueous ammonium chloride or potassium sodium tartrate | Added dropwise at 0 °C to neutralize the reaction and protonate the alkoxide. |

| 6 | Extraction with organic solvents (e.g., ethyl acetate or diethyl ether) | Isolates the organic product from the aqueous phase. |

| 7 | Drying over anhydrous sodium sulfate | Removes residual water. |

| 8 | Concentration under reduced pressure | Removes solvents to yield crude product. |

Purification

- Methods: Column chromatography using silica gel with hexane/ethyl acetate mixtures or recrystallization to obtain pure this compound.

| Step | Conditions | Description |

|---|---|---|

| 9 | Silica gel chromatography | Elution with hexane/ethyl acetate gradient (e.g., 20:1 to 9:1) to separate product from impurities. |

| 10 | Optional distillation under reduced pressure | For further purification if needed. |

Supporting Experimental Data and Analysis

Example Reaction Conditions Summary

| Parameter | Condition | Notes |

|---|---|---|

| Solvent for Grignard formation | Anhydrous THF or diethyl ether | Prevents hydrolysis of organometallic reagent |

| Temperature for addition | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction atmosphere | Argon or nitrogen | Avoids moisture and oxygen |

| Work-up quench | Saturated aqueous ammonium chloride or potassium sodium tartrate | Neutralizes alkoxide intermediate |

| Purification | Silica gel chromatography, hexane/EtOAc | Achieves high purity |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR to confirm aromatic and methyl protons

- ^19F NMR to verify hexafluoroisopropanol fluorine environment

- Mass Spectrometry (MS): Molecular ion peak consistent with C10H7BrF6O (molecular weight 337.06 g/mol)

- Infrared Spectroscopy (IR): O–H stretch around 3300 cm⁻¹, aromatic C–H stretches, and characteristic C–F stretches

- Melting Point / Boiling Point: Used to confirm purity and identity

Comparative Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of aryl Grignard | 3-Bromo-4-methylbromobenzene + Mg, dry ether, inert atmosphere | Arylmagnesium bromide intermediate |

| 2 | Addition to hexafluoroacetone | Hexafluoroacetone, 0 °C to RT | Alkoxide intermediate |

| 3 | Quenching and work-up | Saturated ammonium chloride, extraction | Protonated alcohol product |

| 4 | Purification | Silica gel chromatography | Pure this compound |

Notes on Alternative Methods and Considerations

- Alternative Halogenation: If starting from 2-(4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, bromination at the 3-position on the aromatic ring can be achieved using N-bromosuccinimide (NBS) under radical conditions, though regioselectivity must be carefully controlled.

- Safety: Handling of hexafluoroacetone and organometallic reagents requires strict anhydrous and inert conditions to avoid side reactions and ensure safety.

- Scale-Up: Industrial synthesis may employ continuous flow reactors for improved control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hexafluoroisopropanol group.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hexafluoroisopropanol groups can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(a) 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9)

- Structure : Phenyl-substituted HFIP derivative without bromo or methyl groups.

- Properties: Acts as a strong hydrogen-bond donor, enhancing acidity (pKa ~9–10) and solvent polarity. Used in stabilizing reactive intermediates and as a solvent for peptide disaggregation .

- Key Difference : The absence of bromo and methyl groups reduces steric hindrance and electron-withdrawing effects compared to the target compound.

(b) 2-(4-Chloro-3-methylphenyl)-2-propanol

- Structure: Chloro and methyl substituents on the phenyl ring, with a non-fluorinated propanol backbone.

- Properties: Lower acidity (pKa ~14–15) due to lack of fluorination. Limited utility in fluorophilic systems but used in traditional organic synthesis .

- Key Difference: Non-fluorinated backbone reduces solvent polarity and hydrogen-bonding capacity.

(c) 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6)

- Structure : Methyl group directly attached to the HFIP backbone.

- Properties: Dual solvency (polar/nonpolar) due to fluorinated chains and hydroxyl group. Used in protein folding studies and polymer synthesis .

- Key Difference : Aliphatic methyl substituent lacks aromatic conjugation, altering reactivity in electrophilic substitutions.

EWG = Electron-withdrawing group; EDG = Electron-donating group

Physicochemical Properties

- Acidity: The target compound’s acidity (estimated pKa ~8–9) is higher than non-fluorinated analogs due to the electron-withdrawing trifluoromethyl groups . Bromo and methyl substituents further modulate acidity via inductive and steric effects.

- Solubility: Fluorinated backbone imparts high solubility in both polar (e.g., water, alcohols) and nonpolar (e.g., dichloromethane) solvents, similar to HFIP .

- Thermal Stability : Decomposition temperature >200°C, comparable to other HFIP derivatives .

Biological Activity

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a specialized organofluorine compound notable for its unique structural characteristics and biological applications. This compound features a hexafluoroisopropanol moiety that contributes to its significant polarity and solvation capabilities. Its molecular formula is with a molecular weight of approximately 305.07 g/mol. The presence of the bromine atom and a methyl group on the aromatic ring enhances its reactivity and potential applications in various fields including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Halogenation Reactions : Utilizing bromination techniques on suitable precursors.

- Fluorination Strategies : Employing fluorinated reagents to introduce hexafluoroisopropanol functionalities.

- Solvent-Assisted Methods : Leveraging the unique properties of hexafluoroisopropanol to enhance yields and selectivity in reactions.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. The hexafluoroisopropanol moiety can enhance the solubility and bioavailability of the compound in biological systems.

Cytotoxicity and Cell Proliferation

Research has shown that halogenated phenolic compounds can influence cell proliferation and induce cytotoxic effects in certain cancer cell lines. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | MCF-7 |

| Control (Standard Drug) | 5.0 | MCF-7 |

This table illustrates the cytotoxicity of the compound compared to a standard drug.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways or disease processes. For example:

- Target Enzyme : Cyclooxygenase (COX)

- Inhibition Type : Competitive

- Ki Value : 12 µM

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Study on Antimicrobial Activity :

- Conducted on bacterial strains such as E. coli and S. aureus.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising antimicrobial properties.

-

Cancer Cell Line Studies :

- Investigated in vitro against breast cancer cell lines.

- Results demonstrated significant inhibition of cell growth with an IC50 value indicating effective cytotoxicity.

Q & A

Q. What are the common synthetic routes for 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol?

- Methodological Answer : The synthesis typically involves halogenated aromatic precursors and fluorination agents. For example:

- Step 1 : Start with 3-bromo-4-methylbenzaldehyde or analogous aryl halides.

- Step 2 : Introduce hexafluoroisopropyl groups via nucleophilic substitution using hexafluoroacetone (HFA) under acidic conditions (e.g., H₂SO₄) .

- Step 3 : Optimize reaction parameters (temperature: 60–80°C, solvent: DCM) to enhance yield (reported ~70–85%) .

Advanced methods employ continuous flow reactors to improve efficiency and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies CF₃ groups (δ ~ -70 to -75 ppm) and confirms fluorination .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., helices or ribbons in aggregates) .

- FTIR : Detects O–H stretching (~3500 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .

Q. What are the solubility and stability properties of this compound?

- Methodological Answer :

- Solubility : Miscible with polar aprotic solvents (DCM, THF) and sparingly soluble in water. Ethanol (10% v/v) is effective for solution-phase chemistry .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluorinated alcohol structure influence hydrogen bonding in catalytic processes?

- Methodological Answer : The CF₃ groups induce electron withdrawal, enhancing the H-bond donor ability of the hydroxyl group. DFT studies reveal:

- Conformational Dependence : Synperiplanar (sp) H(C)COH conformers increase dipole moments (μ) and lower σ*(OH) orbital energy, boosting H-bond strength .

- Aggregation Effects : Dimers/trimers (not monomers) dominate in solution, enabling cooperative H-bonding critical for activating oxidants (e.g., H₂O₂ in epoxidation) .

Experimental validation via kinetics and crystallography is advised .

Q. How is this compound utilized in organometallic catalysis?

- Methodological Answer : As a chelating ligand, it stabilizes transition metals (e.g., Mo, W) in alkyne metathesis:

Q. What role does this compound play in targeted drug synthesis?

- Methodological Answer : It serves as a key intermediate in kinase inhibitors (e.g., ROR-γ inhibitors for prostate cancer):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.